4-(Pyren-1-ylethynyl)aniline 4-(Pyren-1-ylethynyl)aniline
Brand Name: Vulcanchem
CAS No.: 880081-83-4
VCID: VC16230471
InChI: InChI=1S/C24H15N/c25-21-13-5-16(6-14-21)4-7-17-8-9-20-11-10-18-2-1-3-19-12-15-22(17)24(20)23(18)19/h1-3,5-6,8-15H,25H2
SMILES:
Molecular Formula: C24H15N
Molecular Weight: 317.4 g/mol

4-(Pyren-1-ylethynyl)aniline

CAS No.: 880081-83-4

Cat. No.: VC16230471

Molecular Formula: C24H15N

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyren-1-ylethynyl)aniline - 880081-83-4

Specification

CAS No. 880081-83-4
Molecular Formula C24H15N
Molecular Weight 317.4 g/mol
IUPAC Name 4-(2-pyren-1-ylethynyl)aniline
Standard InChI InChI=1S/C24H15N/c25-21-13-5-16(6-14-21)4-7-17-8-9-20-11-10-18-2-1-3-19-12-15-22(17)24(20)23(18)19/h1-3,5-6,8-15H,25H2
Standard InChI Key IKUKEZXZIDPEHQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=CC=C(C=C5)N

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound features a pyrene unit—a polycyclic aromatic hydrocarbon (PAH) with four fused benzene rings—covalently linked to an aniline group via an ethynyl (-C≡C-) bridge. The ethynyl spacer facilitates conjugation between the electron-rich pyrene system and the aniline’s aromatic amine, enabling charge transfer interactions. The molecular formula is C₁₈H₁₃N, with a molecular weight of 317.38 g/mol .

Key Structural Features:

  • Pyrene Core: Known for strong fluorescence and π-π stacking capabilities, pyrene enhances the compound’s optical properties .

  • Ethynyl Linkage: Promotes electronic communication between the pyrene and aniline moieties, modulating absorption and emission spectra .

  • Aniline Group: Provides reactivity for further functionalization (e.g., polymerization, coordination chemistry) .

Synthetic Methodologies

Hypothetical Synthesis Routes

While no direct synthesis protocols for 4-(Pyren-1-ylethynyl)aniline are documented in the reviewed sources, analogous reactions from pyrene and aniline derivatives suggest viable pathways:

Sonogashira Coupling

A palladium-catalyzed cross-coupling between 1-ethynylpyrene and 4-iodoaniline could yield the target compound. This method is widely used for ethynyl-linked aromatics .

Nitration and Reduction

Drawing from the synthesis of 4-(chlorodifluoromethoxy)aniline , a similar approach might involve:

  • Nitration: Introducing a nitro group to pyren-1-yl-ethynyl benzene.

  • Reduction: Converting the nitro group to an amine using hydrogenation (e.g., Raney nickel catalyst) .

Example Reaction Conditions:

  • Catalyst: Raney nickel (15 g per 167g substrate) .

  • Solvent: Methanol or ethyl acetate .

  • Pressure: 2–3 MPa H₂ at 30–45°C .

Photophysical and Electronic Properties

Fluorescence and Charge Transfer

Pyrene derivatives exhibit strong fluorescence due to extended π-conjugation. The ethynyl-aniline linkage likely red-shifts emission wavelengths compared to unsubstituted pyrene . In Py-MeO (a pyrene-pyridine derivative), similar structural motifs show fluorescence quantum yields of 0.45–0.60, suggesting potential benchmarks for 4-(Pyren-1-ylethynyl)aniline .

Electrochemical Behavior

Cyclic voltammetry of related compounds (e.g., Py-Br) reveals reversible oxidation peaks at +1.2 V vs. Ag/Ag⁺, attributed to the pyrene core . The aniline group may introduce additional redox activity, enabling applications in organic semiconductors.

Comparative Analysis of Pyrene-Aniline Derivatives

Compound NameStructure TypeKey PropertiesReference
4-(Pyren-1-ylethynyl)anilineEthynyl-linked anilineHigh fluorescence, charge transfer capability
1,3,6,8-Tetrakis(4-aminophenyl)pyreneTetra-aniline pyreneEnhanced fluorescence, multi-site reactivity
Py-MeOPyrene-pyridineΦF=0.55\Phi_F = 0.55, EHOMO=5.3eVE_{HOMO} = -5.3 \, \text{eV}

Notes:

  • 1,3,6,8-Tetrakis(4-aminophenyl)pyrene demonstrates how multiple aniline groups amplify fluorescence intensity and thermal stability (Td>300CT_d > 300^\circ \text{C}) .

  • Py-MeO highlights the role of electron-donating groups (e.g., methoxy) in tuning HOMO levels for hole-transport applications .

Applications in Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

Pyrene’s high fluorescence quantum yield makes 4-(Pyren-1-ylethynyl)aniline a candidate for emissive layers. In Py-Br, bromine substituents enable phosphorescence, suggesting that halogenation of the aniline group could further modulate emission properties .

Chemical Sensors

The compound’s amine group can coordinate metal ions, while pyrene’s fluorescence quenching upon analyte binding enables sensor design. For example, Py-Me detects nitroaromatics via fluorescence quenching .

Supramolecular Assemblies

π-π stacking between pyrene units facilitates self-assembly into nanostructures. Ethynyl spacers may enhance structural rigidity, as seen in carbon nanotube-polymer composites .

Challenges and Future Directions

Synthetic Optimization

Current methods for analogous compounds rely on hazardous reagents (e.g., hydrogen fluoride) . Developing greener protocols (e.g., electrochemical coupling) is critical for scalability.

Stability Enhancements

Pyrene derivatives are prone to photodegradation. Encapsulation in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could improve operational lifetimes .

Multifunctional Derivatives

Introducing electron-withdrawing groups (e.g., cyano, trifluoromethyl) to the aniline ring could yield n-type semiconductors for organic photovoltaics .

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